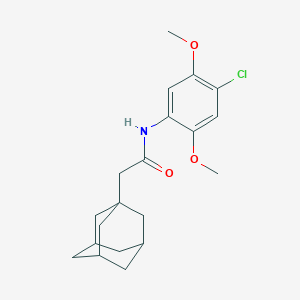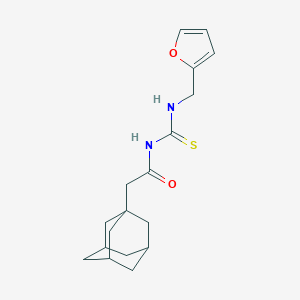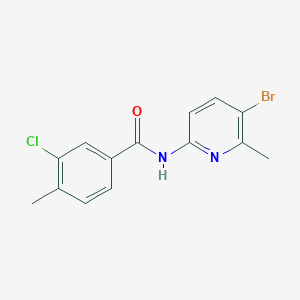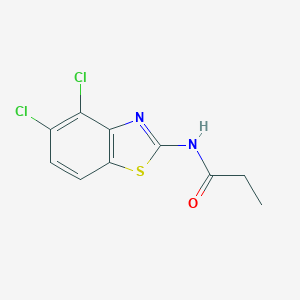![molecular formula C22H16N2O3S B251306 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIBX1382 belongs to the class of tyrosine kinase inhibitors and has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR. This prevents the activation of EGFR and downstream signaling pathways that promote cell proliferation and survival. This compound also acts as an IRAK4 inhibitor by binding to the kinase domain of IRAK4. This prevents the activation of IRAK4 and downstream signaling pathways that promote inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer effects in various cancer cell lines and animal models. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. This compound has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and IRAK4, which makes it a valuable tool for studying the role of these proteins in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities.
However, this compound also has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of assays. Finally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide involves several chemical reactions. The starting materials include 2-methyl-4-nitroaniline, 2-aminobenzenethiol, and 2,3-dihydroxybenzoic acid. The first step involves the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenyl. This is followed by the reaction of 2-methyl-4-aminophenyl with 2-aminobenzenethiol to form N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol.
The next step involves the reaction of N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol with 2,3-dihydroxybenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the inflammatory response.
Propiedades
Fórmula molecular |
C22H16N2O3S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c1-13-10-15(22-24-17-4-2-3-5-20(17)28-22)6-8-16(13)23-21(25)14-7-9-18-19(11-14)27-12-26-18/h2-11H,12H2,1H3,(H,23,25) |
Clave InChI |
XNCFQHFMQFWUDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)

